molecular formula C10H19ClN2O B3027375 (R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride CAS No. 1286209-22-0

(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride

Cat. No.: B3027375
CAS No.: 1286209-22-0
M. Wt: 218.72
InChI Key: ORBSPKZXYSOGDC-SBSPUUFOSA-N
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Description

(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride (CAS: 1286209-22-0) is a chiral piperidine derivative with a cyclobutane carboxamide substituent. Its molecular formula is C₁₀H₁₉ClN₂O, and it has a molecular weight of 218.72 g/mol . The compound is structurally characterized by a piperidin-3-ylamine group linked to a cyclobutane ring via a carboxamide bond, with a hydrochloride salt improving its stability and solubility.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBSPKZXYSOGDC-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286209-22-0
Record name Cyclobutanecarboxamide, N-(3R)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286209-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Cyclobutanecarboxamide Moiety: This step involves the coupling of the piperidine ring with a cyclobutanecarboxamide precursor under specific reaction conditions, such as the use of coupling agents and catalysts.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride is under investigation for its potential biological activities. It is a derivative of cyclobutane and piperidine.

Scientific Research Applications

This compound has uses in scientific research, including:

  • Medicinal Chemistry The compound is studied for potential therapeutic effects and as a lead compound for drug development.
  • Biological Research It is used to understand interactions with biological targets and its effects on cellular processes.
  • Industrial Applications It may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Preparation Methods

The synthesis of this compound typically involves:

  • Formation of the piperidine ring through cyclization reactions using appropriate precursors.
  • Attachment of the cyclobutanecarboxamide moiety via the coupling of the piperidine ring with a cyclobutanecarboxamide precursor under specific reaction conditions, such as the use of coupling agents and catalysts.
  • Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity, often including continuous flow processes and automated reactors.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation Using oxidizing agents to form corresponding oxidized products.
    • Examples of oxidizing agents: Potassium permanganate and chromium trioxide.
  • Reduction Using reducing agents to yield reduced derivatives.
    • Examples of reducing agents: Sodium borohydride and lithium aluminum hydride.
  • Substitution Where functional groups are replaced with other groups under specific conditions.
    • Examples of substitution reagents: Halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ®-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Parameter (R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride
CAS Number 1286209-22-0 1286208-22-7
Molecular Formula C₁₀H₁₉ClN₂O C₁₁H₁₇Cl₂N₃O
Molecular Weight (g/mol) 218.72 278.18
Substituent Cyclobutane carboxamide Pyridine-4-carboxamide
Salt Form Hydrochloride Dihydrochloride
Aromaticity Non-aromatic (cyclobutane) Aromatic (pyridine ring)

Implications of Structural Differences

  • Solubility: The dihydrochloride salt of the pyridine analog likely offers higher aqueous solubility than the monohydrochloride form, a critical factor in drug formulation .
  • Stereochemical Considerations : Both compounds retain the (R)-configuration at the piperidine-3-yl group, preserving stereospecific interactions with chiral binding sites.

Biological Activity

(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride, also known as a derivative of cyclobutane and piperidine, is a compound under investigation for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a cyclobutane ring connected to a piperidine moiety via a carboxamide group. Its molecular formula is C10H18N2OC_{10}H_{18}N_2O, and it is classified under various chemical databases such as PubChem . The specific stereochemistry at the piperidine nitrogen is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound has been shown to inhibit certain pathways that are critical in disease processes, particularly in the context of infectious diseases and inflammation.

  • Enzyme Inhibition : The compound exhibits inhibitory activity against enzymes involved in critical biochemical pathways. For example, it has been implicated in the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme essential for purine biosynthesis in Mycobacterium tuberculosis .
  • Receptor Interaction : It interacts with several receptors that modulate cellular responses. These interactions may lead to anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines .

Antimicrobial Activity

Research indicates that this compound shows promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Its mechanism involves:

  • IMPDH Inhibition : By inhibiting IMPDH, the compound disrupts nucleotide synthesis in bacterial cells, leading to reduced growth and viability .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models:

  • Cytokine Suppression : Studies have shown that it can suppress nitric oxide production and reduce levels of pro-inflammatory cytokines in cell models induced by lipopolysaccharides .

Case Studies

  • Study on Tuberculosis :
    • A study evaluated the structure–activity relationship (SAR) of analogs related to this compound, focusing on their efficacy against M. tuberculosis. Results indicated that modifications to the piperidine ring significantly affected antimicrobial activity, with specific configurations enhancing potency .
  • Inflammation Model :
    • In a model of inflammation using microglial cells, the compound effectively reduced inflammatory markers, suggesting potential applications in neuroinflammatory conditions .

Table 1: Biological Activity Summary

Activity Type Mechanism Target Reference
AntimicrobialIMPDH InhibitionMycobacterium tuberculosis
Anti-inflammatoryCytokine SuppressionMicroglial cells
NeuroprotectiveModulation of inflammatory pathwaysNeuronal cells

Table 2: Structure-Activity Relationship Insights

Modification Effect on Activity Comments
Methyl group at position 3Loss of both biochemical and whole-cell activityCritical for maintaining activity
Cyclobutane ring retentionEssential for antimicrobial activityMaintains structural integrity

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling cyclobutanecarboxylic acid with a chiral piperidine derivative. A common approach includes:

Chiral Resolution : Use of (R)-piperidin-3-amine as a starting material, protected with tert-butoxycarbonyl (Boc) groups to prevent racemization during synthesis .

Amide Bond Formation : Activation of the carboxylic acid using coupling agents like HATU or EDCI, followed by reaction with the amine under inert conditions.

Deprotection and Salt Formation : Removal of the Boc group with HCl in dioxane, yielding the hydrochloride salt.

  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure stereochemical integrity.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclobutane and piperidine ring geometries, as well as amide bond formation. For example, cyclobutane protons typically appear as a multiplet near δ 2.5–3.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric purity (>98% is standard for pharmacological studies) .
  • Mass Spectrometry (MS) : ESI-MS to validate molecular weight (e.g., [M+H]⁺ for C₁₀H₁₇N₂O·HCl = 228.7 g/mol).

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., racemized or oxidized derivatives) that may interfere with assay results .
  • Receptor Binding Studies : Perform competitive binding assays with radiolabeled ligands to validate target specificity (e.g., κ-opioid receptor vs. off-target effects) .
  • Dose-Response Curves : Compare EC₅₀ values across assays to identify inconsistencies in potency due to buffer conditions or cell-line variability.

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict passive diffusion and blood-brain barrier permeability .
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate solubility (LogP ~1.5), metabolic stability (CYP450 interactions), and toxicity (Ames test predictions).
  • Docking Studies : Analyze binding poses in target receptors (e.g., opioid receptors) using AutoDock Vina or Schrödinger Suite .

Q. How can synthetic routes be optimized to improve yield and stereochemical purity?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during cyclobutane formation or amide coupling to enhance enantiomeric excess .
  • Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to control reaction parameters (temperature, pH).
  • Scale-Up Considerations : Transition from batch to flow chemistry for improved heat management and reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride
Reactant of Route 2
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(R)-N-(Piperidin-3-yl)cyclobutanecarboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.